molecular formula C14H11NO B1354446 2-Phenyl-1-benzofuran-7-amine CAS No. 77083-99-9

2-Phenyl-1-benzofuran-7-amine

Cat. No.: B1354446
CAS No.: 77083-99-9
M. Wt: 209.24 g/mol
InChI Key: SRQPIGJOUMZWNK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Phenyl-1-benzofuran-7-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interactions of this compound with these biomolecules often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran derivatives have been found to interact with neurotransmitter receptors in the brain, influencing the release of dopamine, norepinephrine, and serotonin . These interactions are essential for understanding the compound’s pharmacological effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, making them suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-tumor activities. At higher doses, it may cause toxic or adverse effects. For instance, studies on similar benzofuran derivatives have shown that high doses can lead to significant cell growth inhibitory effects in various cancer cell lines . Understanding the dosage effects of this compound is crucial for determining its therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. Benzofuran derivatives have been shown to undergo metabolic transformations that influence their biological activity and pharmacokinetics . The specific metabolic pathways of this compound need further exploration to understand its role in metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-benzofuran-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenyl-1-benzofuran-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQPIGJOUMZWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476780
Record name 2-phenyl-1-benzofuran-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

77083-99-9
Record name 2-phenyl-1-benzofuran-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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